

# Application Note: Advanced Spectroscopic Elucidation of Desertomycin G

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## Compound of Interest

Compound Name: *Desertomycin*

CAS No.: 12728-25-5

Cat. No.: B081353

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## Introduction & Scientific Context

**Desertomycins** belong to the marginolactone family of macrolides, characterized by their massive aminopolyol polyketide frameworks and potent biological activities. **Desertomycin G**, a novel secondary metabolite isolated from the marine actinomycete *Streptomyces althioticus* MSM3, has garnered significant pharmaceutical interest due to its strong antibiotic activity against multidrug-resistant *Mycobacterium tuberculosis* and its cytotoxicity against human breast tumor cell lines[1].

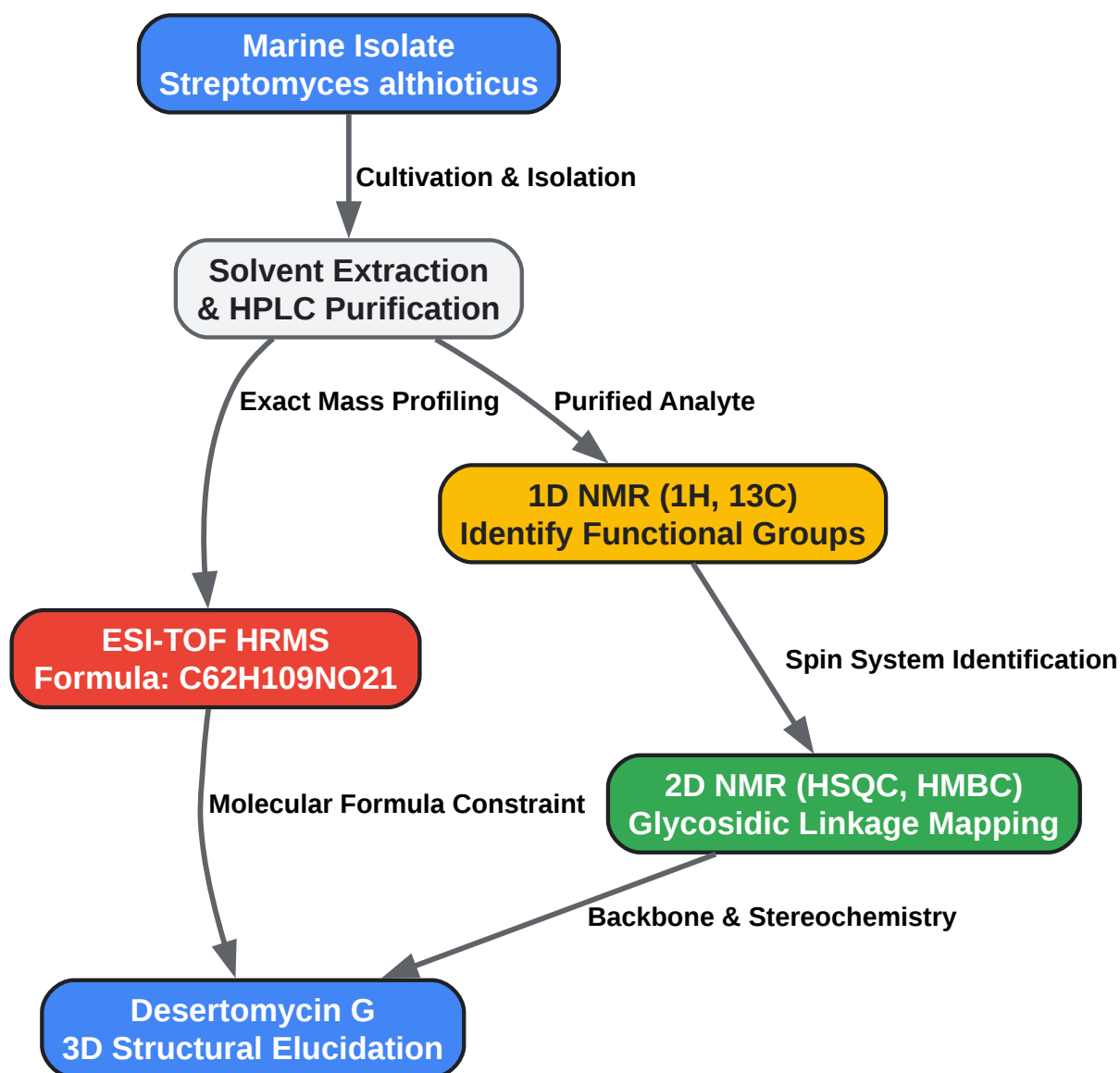
Elucidating the structure of a 62-carbon macrolide presents a formidable analytical challenge. The severe signal overlap in the aliphatic region of its Nuclear Magnetic Resonance (NMR) spectra, combined with its high molecular weight, necessitates a rigorously optimized spectroscopic pipeline. This application note details the causal logic and self-validating protocols required to definitively establish the 3D architecture of **Desertomycin G** using High-Resolution Mass Spectrometry (HRMS) and multi-dimensional NMR[2].

## Analytical Strategy & Causality

The structural determination of complex marine natural products cannot rely on isolated analytical techniques. The methodology must be designed around the specific chemical vulnerabilities and features of the target molecule[3]:

- Why ESI-TOF HRMS? **Desertomycin G** is a large, fragile macrolactone. Hard ionization techniques would shatter the ring system. Electrospray Ionization Time-of-Flight (ESI-TOF) provides soft ionization, preserving the intact protonated molecule  
  
• Furthermore, the primary amine group in the marginolactone structure readily accepts a proton, making positive-ion mode highly sensitive. The high mass accuracy of the TOF analyzer is mathematically necessary to constrain the massive molecular formula (C  
  
H  
  
NO  
  
) to a single realistic candidate[1].
- Why DMSO-  
  
for NMR? Methanol-  
  
or Chloroform-  
  
are often default NMR solvents, but they are sub-optimal here. DMSO-  
  
is causally chosen to prevent the rapid exchange of the molecule's numerous hydroxyl and amine protons with the solvent. Preserving these exchangeable protons allows them to be detected and utilized in 2D correlation experiments.
- Why HMBC is Critical: 1D NMR can inventory functional groups, but Heteronuclear Multiple Bond Correlation (HMBC) is required to bridge isolated spin systems. Specifically, the critical linkage of the  
  
-D-mannopyranose sugar moiety to the aglycone backbone can only be proven by detecting a  
  
cross-peak between the anomeric proton (H-1') and the backbone carbon (C-22)[1].

## Workflow Diagram



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*Spectroscopic workflow for the structural elucidation of **Desertomycin G**.*

## Experimental Protocols

### Protocol A: ESI-TOF-HRMS Acquisition

Objective: Determine the exact monoisotopic mass to derive the molecular formula.

- **Sample Preparation:** Dissolve 1.0 mg of HPLC-purified **Desertomycin G** in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.
- **Self-Validation Checkpoint (Calibration):** Prior to sample injection, infuse a standard tuning mix (e.g., Agilent ESI-L). The system is validated for acquisition only when the exact mass of the calibrant is detected within a < 2.0 ppm mass error threshold. This ensures any mass deviation in the sample is purely chemical, not instrumental.
- **Ionization Parameters:** Set the ESI source to positive ion mode. Set capillary voltage to 3500 V, nebulizer pressure to 35 psig, and drying gas temperature to 325 °C.
- **Data Acquisition & Analysis:** Acquire data across an m/z range of 100–3000. Extract the peak and utilize isotopic pattern generation software to calculate the formula based on exact mass and isotopic abundance.

### Protocol B: Multi-Dimensional NMR Spectroscopy

Objective: Map the carbon-proton connectivity and establish stereochemical linkages.

- **Sample Preparation:** Dissolve 5.0 mg of **Desertomycin G** in 600 µL of anhydrous DMSO-  
and transfer to a 5 mm precision NMR tube.
- **Self-Validation Checkpoint (Lock & Shim):** Utilize the residual non-deuterated solvent peak (DMSO-  
pentet at  
2.50 ppm;  
39.5 ppm) as an internal lock and reference. This automatically validates the chemical shift axis and compensates for magnetic field drift during extensive 2D acquisitions without requiring external Tetramethylsilane (TMS)[4].

- 1D Acquisition: Acquire

H (600 MHz, minimum 64 scans) and

C (150 MHz, minimum 1024 scans) spectra to establish the baseline functional group inventory.

- 2D Acquisition & Linkage Mapping:

- HSQC (Heteronuclear Single Quantum Coherence): Run to map all protons to their directly attached carbons, resolving the heavily overlapped aliphatic region.

- HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings (

Hz). Critical analytical step: Scan the 2D contour plot for the cross-peak intersecting the anomeric proton (H-1') and carbon C-22. This specific signal confirms the

-D-mannopyranose attachment to the macrolactone ring<sup>[1]</sup>.

- ROESY/NOESY: Acquire to determine the relative stereochemistry by observing through-space proton-proton interactions within the rigid portions of the macrolactone ring.

## Quantitative Data Summaries

The successful execution of the protocols above yields the following definitive structural parameters for **Desertomycin G**.

Table 1: High-Resolution Mass Spectrometry (HRMS) Parameters and Results

Parameter / Feature	Value / Observation	Analytical Significance
Ionization Source	ESI-TOF (Positive Mode)	Preserves intact macrolactone structure
Observed m/z	1204.7609	Defines the exact monoisotopic mass
Calculated m/z	1204.7565	Theoretical mass for C H NO
Mass Error ( )	3.6 ppm	High confidence (< 5 ppm) in formula assignment
Deduced Molecular Formula	C H NO	Confirms the polyketidic nature of the compound

Table 2: Key NMR Structural Features of **Desertomycin G**

Structural Component	H / C NMR Evidence	2D NMR Connectivity (HMBC/HSQC)
Macrolactone Backbone	10 olefinic protons, 19 oxygenated methines	COSY traces continuous aliphatic spin systems
Sugar Moiety	Doubly oxygenated methine (anomeric position)	Identified as an -D-mannopyranose residue
Glycosidic Linkage	H-1' (anomeric proton) and C-22	HMBC cross-peaks from H-1' to C-22 and H-22 to C-1'
Aliphatic Chain Termini	10 aliphatic methyl groups	HSQC unambiguously maps methyl protons to respective carbons

## References

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## Sources

- [1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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- [3. Secondary Metabolites from Marine-Derived Bacteria with Antibiotic and Antibiofilm Activities against Drug-Resistant Pathogens \[mdpi.com\]](#)
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